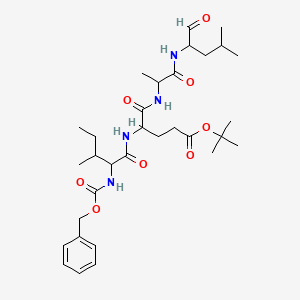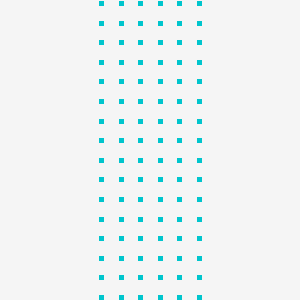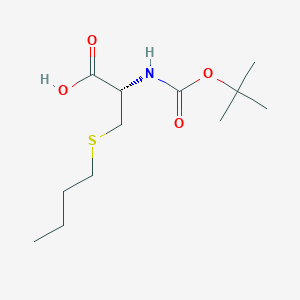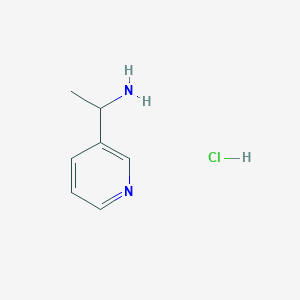![molecular formula C19H16O4 B13387797 [14C]Warfarin](/img/structure/B13387797.png)
[14C]Warfarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[14C]Warfarin is a radiolabeled form of warfarin, a well-known anticoagulant used to prevent blood clots. Warfarin itself is a vitamin K antagonist that inhibits the synthesis of vitamin K-dependent clotting factors. The radiolabeled version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolism of warfarin in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [14C]Warfarin involves the incorporation of the radioactive carbon isotope, carbon-14, into the warfarin molecule. This is typically achieved through a multi-step synthetic process:
Starting Material: The synthesis begins with a precursor molecule that contains the carbon-14 isotope.
Coupling Reaction: The precursor is then coupled with a suitable reagent to form the warfarin structure. This step often involves the use of catalysts and specific reaction conditions to ensure the incorporation of the radioactive isotope.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and specific activity of the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the safety and efficacy of the radiolabeled compound. The production facilities must adhere to regulatory guidelines for handling and disposing of radioactive materials.
化学反应分析
Types of Reactions
[14C]Warfarin undergoes various chemical reactions, including:
Oxidation: Warfarin can be oxidized to form hydroxywarfarin metabolites.
Reduction: Reduction reactions can convert warfarin to its reduced forms.
Substitution: Warfarin can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products
Hydroxywarfarin: Formed through oxidation.
Reduced Warfarin: Formed through reduction.
Substituted Warfarin Derivatives: Formed through substitution reactions.
科学研究应用
[14C]Warfarin is extensively used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of warfarin in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of warfarin.
Drug Interaction Studies: Evaluating the interactions between warfarin and other drugs.
Toxicology: Assessing the toxicological effects of warfarin and its metabolites.
Clinical Research: Understanding the effects of warfarin in different patient populations and conditions.
作用机制
Warfarin exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for converting vitamin K epoxide to its active form, vitamin K hydroquinone. By inhibiting this enzyme, warfarin reduces the levels of active vitamin K, which is necessary for the carboxylation and activation of clotting factors II, VII, IX, and X. This results in decreased clotting ability and prevents the formation of blood clots.
相似化合物的比较
Similar Compounds
Dicoumarol: Another vitamin K antagonist with similar anticoagulant properties.
Acenocoumarol: A synthetic derivative of coumarin used as an anticoagulant.
Phenprocoumon: Another coumarin derivative with anticoagulant effects.
Uniqueness of [14C]Warfarin
This compound is unique due to its radiolabeled carbon-14 isotope, which allows for precise tracking and measurement in biological systems. This makes it an invaluable tool for studying the pharmacokinetics and metabolism of warfarin, providing insights that are not possible with non-radiolabeled compounds.
属性
分子式 |
C19H16O4 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
4-hydroxy-3-(3-oxo-1-phenyl(214C)butyl)chromen-2-one |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i11+2 |
InChI 键 |
PJVWKTKQMONHTI-OZUIXNLOSA-N |
手性 SMILES |
CC(=O)[14CH2]C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
规范 SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
![5-[5-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one](/img/structure/B13387737.png)
![3-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B13387742.png)
![Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B13387745.png)
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)


![Ethyl (2S,5R)-1-Boc-5-[(benzyloxy)amino]piperidine-2-carboxylate](/img/structure/B13387772.png)



